molecular formula C14H20N2O B1416361 2-[Methyl(1-methylpiperidin-4-yl)amino]benzaldehyde CAS No. 893752-68-6

2-[Methyl(1-methylpiperidin-4-yl)amino]benzaldehyde

Cat. No.: B1416361
CAS No.: 893752-68-6
M. Wt: 232.32 g/mol
InChI Key: ACKDRESIRKZHFY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(1-methylpiperidin-4-yl)amino]benzaldehyde typically involves the reaction of 4-methylpiperidine with benzaldehyde derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(1-methylpiperidin-4-yl)amino]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[Methyl(1-methylpiperidin-4-yl)amino]benzaldehyde is used in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Used in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[Methyl(1-methylpiperidin-4-yl)amino]benzaldehyde involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is crucial in proteomics research, where the compound helps in identifying and characterizing protein functions and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Methyl(1-methylpiperidin-4-yl)amino]benzaldehyde is unique due to its specific structural configuration, which allows it to interact with a wide range of biological molecules. This versatility makes it a valuable tool in various research applications, particularly in the study of protein interactions and functions .

Properties

IUPAC Name

2-[methyl-(1-methylpiperidin-4-yl)amino]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-15-9-7-13(8-10-15)16(2)14-6-4-3-5-12(14)11-17/h3-6,11,13H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKDRESIRKZHFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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